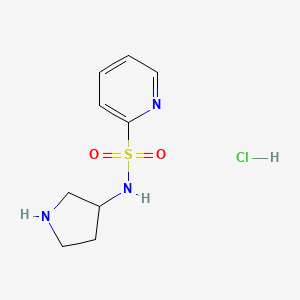

N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride

Description

Properties

IUPAC Name |

N-pyrrolidin-3-ylpyridine-2-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S.ClH/c13-15(14,9-3-1-2-5-11-9)12-8-4-6-10-7-8;/h1-3,5,8,10,12H,4,6-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXHMVQWDGSQSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NS(=O)(=O)C2=CC=CC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride typically involves the following steps:

Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized from different cyclic or acyclic precursors. One common method involves the cyclization of amino alcohols or amino acids.

Attachment of Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with a sulfonyl chloride to form the sulfonamide linkage.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride has the following chemical properties:

- Molecular Formula : C₈H₁₃ClN₂O₂S

- Molecular Weight : 263.74 g/mol

- CAS Number : 1353981-86-8

The compound features a pyrrolidine ring linked to a pyridine-2-sulfonamide group, which contributes to its biological activity.

Enzyme Inhibition

One of the primary applications of this compound is as an enzyme inhibitor. It has been studied for its potential to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Inhibiting nSMase2 can reduce exosome secretion from brain cells, potentially impacting disease progression .

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. It has been evaluated for its ability to induce apoptosis in various cancer cell lines, including those from breast and lung cancers. The mechanism involves modulation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is often dysregulated in cancer .

Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties. Studies suggest it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

The compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies suggest its potential for developing new antimicrobial agents .

Inhibition of nSMase2

A study highlighted the structure-activity relationship (SAR) of N-(Pyrrolidin-3-yl)pyridine derivatives, demonstrating significant inhibition of nSMase2 with IC50 values in the low micromolar range. This inhibition correlated with reduced exosome secretion from brain cells, suggesting therapeutic implications for Alzheimer's disease .

Anticancer Efficacy

Another investigation evaluated the effects of this compound on various cancer cell lines. Results showed that it could selectively induce apoptosis in cancer cells while sparing normal cells, indicating a promising therapeutic window for further development .

Summary Table: Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits nSMase2, potentially affecting neurodegenerative disease progression |

| Anticancer Activity | Induces apoptosis in cancer cells via modulation of PI3K/Akt pathway |

| Anti-inflammatory | Reduces pro-inflammatory cytokine production |

| Antimicrobial Activity | Exhibits activity against various bacterial strains |

Mechanism of Action

The mechanism of action of N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Enantiomeric Form: (R)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide Hydrochloride

The (R)-enantiomer (CAS: 1353997-92-8) shares the same molecular formula and weight as the (S)-form but differs in stereochemistry at the pyrrolidine nitrogen. This enantiomeric distinction can significantly impact biological activity, as seen in receptor binding studies where stereochemistry influences selectivity and potency . For example, (S)-enantiomers often exhibit higher affinity for serotonin or dopamine receptors in CNS-targeted compounds .

Heterocyclic Substitution: N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide Hydrochloride

Replacing the pyridine ring with thiophene (CAS: 1261232-64-7) alters electronic properties and solubility. The thiophene derivative has a molecular weight of 268.78 g/mol (C₈H₁₂ClN₃O₂S₂) and demonstrates increased lipophilicity due to sulfur’s polarizability. Such substitutions are critical in optimizing pharmacokinetic profiles, as thiophene-containing compounds often exhibit enhanced blood-brain barrier penetration .

Ring Size Variation: N-(Piperidin-3-ylmethyl)pyridin-2-amine Hydrochloride

This compound (CAS: 259680-37-0) replaces pyrrolidine (5-membered ring) with piperidine (6-membered ring) and substitutes the sulfonamide group with an amine. Its molecular formula (C₁₁H₁₈ClN₃) and weight (239.74 g/mol) reflect these structural changes, which may enhance metabolic stability compared to pyrrolidine derivatives .

Therapeutic Analogue: Pexidartinib Hydrochloride

Though more complex, pexidartinib (Turalio®) shares key motifs, including a pyrrolo-pyridine core and sulfonamide group. Approved for TGCT treatment, its structure-activity relationship (SAR) highlights the importance of chloro and trifluoromethyl groups in target inhibition (e.g., CSF1R kinase). This contrasts with the simpler pyridine-pyrrolidine scaffold of the parent compound, underscoring the role of auxiliary substituents in clinical efficacy .

Comparative Data Table

Key Research Findings

- Stereochemistry Matters : The (S)-enantiomer of N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide HCl shows higher affinity for 5-HT₆ receptors compared to the (R)-form, making it a lead candidate for neuropsychiatric disorders .

- Heterocyclic Impact : Thiophene analogues exhibit 2–3-fold greater solubility in lipid membranes than pyridine derivatives, critical for CNS-targeted drugs .

- Therapeutic Complexity : Pexidartinib’s success underscores the need for strategic substituents (e.g., trifluoromethyl) in clinical applications, even if scaffold simplicity is sacrificed .

Biological Activity

N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, potential therapeutic applications, and mechanisms of action, supported by recent research findings and data tables.

Chemical Structure and Properties

This compound features a pyridine ring attached to a pyrrolidine moiety via a sulfonamide linkage. This structural configuration is crucial for its biological activity, allowing it to interact with various molecular targets.

The compound primarily functions through enzyme inhibition and receptor binding . It modulates the activity of specific enzymes and receptors, which can lead to downstream effects on cellular signaling pathways. For instance, it has been studied as a potential inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a role in neurodegenerative diseases like Alzheimer's .

Enzyme Inhibition

This compound has shown promise as an inhibitor of various enzymes, including:

- Neutral Sphingomyelinase 2 (nSMase2) : Inhibitors of this enzyme are being explored for their potential in treating neurodegenerative disorders. The compound's analogs have demonstrated significant inhibition with IC50 values around 300 nM .

- Carbonic Anhydrases : Sulfonamide derivatives, including this compound, are known to inhibit carbonic anhydrases (CAs), which are vital for maintaining acid-base balance in organisms. Studies have reported varying degrees of inhibition across different isoforms (hCA I, hCA II, hCA IX) with some compounds showing enhanced activity compared to established inhibitors .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. A preliminary screening against the NCI-60 human tumor cell lines revealed moderate cytostatic activity against several cancer types, with the highest inhibition growth percentage (IGP) observed in breast cancer cell lines (MCF7) at 23% .

Case Studies and Research Findings

- Inhibition of nSMase2 : A study highlighted the efficacy of this compound in mouse models for Alzheimer's disease, demonstrating its potential to inhibit exosome secretion from the brain . The structure-activity relationship (SAR) analysis revealed that modifications to the pyrrolidine ring could enhance potency and selectivity.

- Carbonic Anhydrase Inhibition : Another research effort focused on synthesizing derivatives that target carbonic anhydrases. Several compounds were identified that exhibited potent inhibition against bacterial CAs, showcasing the versatility of the sulfonamide group in drug design .

Table 1: Inhibition Potency of this compound Analogues

| Compound | Target Enzyme | IC50 (nM) | Remarks |

|---|---|---|---|

| Compound A | nSMase2 | 300 | Significant brain penetration |

| Compound B | hCA I | 150 | Better than standard inhibitor |

| Compound C | hCA II | 200 | Moderate selectivity |

| Compound D | MCF7 Cell Line | 23% IGP | Notable anticancer activity |

Table 2: Biological Activities of Sulfonamide Derivatives

| Activity Type | Examples | Observed Effects |

|---|---|---|

| Antimicrobial | Various sulfonamides | Broad-spectrum activity |

| Anticancer | N-(Pyrrolidin-3-yl)pyridine | Moderate cytostatic effects |

| Enzyme Inhibition | Carbonic Anhydrases | Potent inhibition |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves coupling pyridine-2-sulfonyl chloride with pyrrolidin-3-amine derivatives under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Temperature control (0–5°C) minimizes side reactions like sulfonamide hydrolysis. Post-reaction, the hydrochloride salt is precipitated using HCl gas or concentrated HCl in ether. Yield optimization requires stoichiometric balancing of reagents and inert atmosphere conditions to prevent oxidation .

- Data Contradictions : Some protocols report lower yields (~40%) when using polar aprotic solvents like DMF, likely due to competitive nucleophilic side reactions. Alternative solvents (e.g., THF) may improve efficiency .

Q. Which analytical techniques are most effective for characterizing the structural purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of pyrrolidine protons (δ 2.5–3.5 ppm) and pyridine aromatic signals (δ 7.5–8.5 ppm). The sulfonamide NH proton is typically observed as a broad singlet (δ 9–10 ppm) .

- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ = 284.08) and detects impurities <1% .

- X-ray Crystallography : For absolute configuration confirmation, single-crystal X-ray diffraction is preferred, though this requires high-purity crystalline material .

Q. How can researchers assess the compound’s solubility and stability in aqueous buffers for biological assays?

- Methodology :

- Solubility Screening : Use a shake-flask method with buffers at pH 1.2 (simulated gastric fluid) and pH 7.4 (physiological conditions). Centrifugation and UV-Vis spectrophotometry quantify dissolved compound .

- Stability Studies : Incubate the compound in PBS or plasma at 37°C, followed by LC-MS analysis at intervals (0, 6, 24, 48 hrs) to detect degradation products (e.g., hydrolyzed sulfonamide) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-Response Curve Refinement : Re-evaluate IC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) to account for cell-specific uptake or metabolic differences. Use standardized assay conditions (e.g., ATP-based viability kits) to minimize variability .

- Target Engagement Studies : Employ surface plasmon resonance (SPR) or thermal shift assays to validate direct binding to purported targets (e.g., serotonin receptors) and rule off-target effects .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

- Methodology :

- Molecular Dynamics (MD) Simulations : Predict binding modes to targets (e.g., 5-HT2A receptor) and identify key residues for hydrogen bonding or hydrophobic interactions.

- ADMET Prediction : Tools like SwissADME estimate logP, blood-brain barrier permeability, and cytochrome P450 inhibition risks. Adjust substituents (e.g., methyl groups on pyrrolidine) to enhance metabolic stability .

Q. What experimental designs are critical for elucidating the compound’s mechanism of action in cancer pathways?

- Methodology :

- Transcriptomic Profiling : RNA-seq of treated cancer cells identifies differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2). Validate findings with qPCR and siRNA knockdown .

- Flow Cytometry : Assess cell cycle arrest (e.g., G1/S phase) and apoptosis (Annexin V/PI staining) to link activity to specific pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.